molecular formula C10H14Cl3N3 B2721885 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2241128-16-3

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

Cat. No. B2721885
CAS RN: 2241128-16-3
M. Wt: 282.59
InChI Key: IWSBBSCXCIOEAY-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H10Cl3N3. It has a molecular weight of 254.54 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as this compound, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds, including benzimidazoles, have demonstrated significant antimicrobial potential. EN300-6477011 may exhibit antibacterial and antifungal effects. Researchers have synthesized various derivatives of benzimidazole and evaluated their activity against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Aspergillus niger .

Antitumor Properties

Some benzimidazole derivatives have been investigated for their antitumor activity. For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole showed promise in inhibiting cancer cell growth, particularly against HeLa cancer cells .

Cytotoxicity Assessment

Researchers have explored the cytotoxic effects of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines and 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one. These compounds may have potential as cytotoxic agents .

Antiparasitic Applications

While specific data on EN300-6477011’s antiparasitic activity are limited, benzimidazole derivatives have been investigated for their efficacy against parasites. Further studies could explore its potential in this field .

Safety and Hazards

The specific safety and hazard information for 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is not available in the retrieved data. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSBBSCXCIOEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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